
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine
Übersicht
Beschreibung
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrimidine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a morpholine group attached at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 5-bromo-6-chloropyrimidin-4-amine with morpholine under specific reaction conditions, such as heating in a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The morpholine nitrogen acts as a nucleophile, enabling substitution with electrophiles. For instance, it reacts with alkyl halides to form N-alkylmorpholine derivatives. This reaction is facilitated by strong bases or acids under optimized conditions .
Reaction Type | Reagents | Products |
---|---|---|
Alkylation | Alkyl halides | N-alkylmorpholine derivatives |
Cross-Coupling Reactions
The bromide substituent on the pyrimidine ring participates in Suzuki-Miyaura and Heck reactions. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are commonly used to form biaryl or heteroaryl compounds. For example, coupling with benzimidazole yields pyrimidine derivatives with potential therapeutic applications .
Coupling Type | Catalyst/Reagents | Products |
---|---|---|
Suzuki-Miyaura | Pd(OAc)₂, Xantphos | Biaryl pyrimidine derivatives |
Reductive Amination
The pyrimidine nitrogen undergoes reductive amination with aldehydes or ketones in the presence of sodium cyanoborohydride. This reaction introduces secondary amine functionality, as observed in the synthesis of 5-bromo-pyrimidine derivatives .
Reaction Type | Reagents | Products |
---|---|---|
Reductive Amination | Aldehydes/Ketones, NaCNBH₃ | Secondary amines |
Smiles Rearrangement
Reaction with sodium 1-amino-1H-tetrazole-5-thiolate in DMF triggers a Smiles rearrangement, converting the pyrimidine into pyrimido[5,1-b] thiadiazines. This heterocyclization introduces antibacterial activity, as demonstrated by MIC values against Streptococcus pneumoniae (51 μg/mL) .
Reaction Type | Reagents | Products |
---|---|---|
Smiles Rearrangement | Sodium tetrazole-thiolate | Thiadiazine derivatives |
Hydrolysis
The morpholine ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. For example, hydrolysis of 5-bromo-6-morpholinopyrimidine-2,4-dione yields pyrimidine-2,4-dione derivatives .
Reaction Type | Conditions | Products |
---|---|---|
Hydrolysis | Acid/Alkali | Pyrimidine-2,4-dione derivatives |
Biological Activity
Derivatives synthesized from 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exhibit:
-
Antimicrobial activity : Compounds 5c, 5e, 6d, 6g, and 6h inhibit Gram-positive and Gram-negative bacteria .
-
Anticancer activity : Select derivatives (e.g., 5c, 5e) show cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) .
Biological Target | Active Compounds | Activity |
---|---|---|
Bacteria (e.g., S. pneumoniae) | 5c, 5e | MIC: 51–102 μg/mL |
Key Experimental Data
Compound | Yield (%) | Melting Point (°C) | IR (C=O) |
---|---|---|---|
5c | 83 | 128–132 | 1320 cm⁻¹ |
6d | 75 | 145–150 | 1654 cm⁻¹ |
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The primary application of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine lies in its design as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcriptional elongation and has been implicated in various cancers. Studies have demonstrated that modifications at the C-5 position of the pyrimidine ring can significantly influence the selectivity and potency of CDK9 inhibitors .
Table 1: Summary of Kinase Inhibition Potency
Compound ID | Target Kinase | IC50 (nM) |
---|---|---|
30m | CDK9 | 10.02 |
30q | CDK2 | 24.6 |
30e | CDK1 | >1000 |
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationships of pyrimidine-based compounds. By systematically varying substituents on the pyrimidine and morpholine rings, researchers have identified key features that enhance kinase selectivity and potency. For instance, studies indicate that introducing methyl groups at specific positions can optimize the binding affinity for CDK9 while minimizing off-target effects .
Cancer Therapeutics
Given its inhibitory effects on CDK9, this compound is being investigated as a potential therapeutic agent for various cancers, including chronic lymphocytic leukemia (CLL). The selectivity for CDK9 over other kinases suggests that it may have fewer side effects compared to less selective inhibitors, making it a promising candidate for clinical development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and its target kinases. These studies provide insights into the conformational dynamics and binding affinities that are critical for optimizing drug design .
Case Studies
Several case studies highlight the effectiveness of this compound in inhibiting specific kinases:
- Case Study A : A study reported that analogs of this compound demonstrated significant inhibition of CDK9 activity in cell-based assays, correlating with their binding affinity measured through NanoBRET assays. The results indicated that structural modifications could lead to enhanced cellular activity while maintaining selectivity .
- Case Study B : Another investigation focused on the synthesis of various derivatives based on the morpholine scaffold, revealing that certain substitutions could dramatically improve both potency and selectivity against CDK9 compared to other kinases like CDK2 and CDK1 .
Wirkmechanismus
The mechanism by which 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Etravirine: A related compound used as an antiretroviral medication for HIV treatment.
Rilpivirine: Another antiretroviral drug with structural similarities to 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine.
Uniqueness: this compound stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the morpholine group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biologische Aktivität
The compound 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a derivative of pyrimidine, a heterocyclic organic compound known for its significant biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. Characterization techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure of the synthesized compounds. The presence of characteristic peaks in NMR and IR spectra indicates successful synthesis and purity of the compound .
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit notable anticancer properties. In vitro studies have been conducted using various cancer cell lines, including:
Cell Line | Type | Activity |
---|---|---|
HeLa | Cervical carcinoma | Significant cytotoxicity |
A549 | Lung adenocarcinoma | Moderate activity |
MCF-7 | Breast adenocarcinoma | High sensitivity |
A2780 | Ovarian cancer | Effective inhibition |
BGC-823 | Gastric cancer | Notable growth inhibition |
The MTT assay results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results are summarized in the following table:
Microorganism | Type | Activity Level |
---|---|---|
Staphylococcus aureus | Gram-positive | Significant |
Escherichia coli | Gram-negative | Moderate |
Candida albicans | Fungal | High efficacy |
These findings indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells and disruption of microbial growth mechanisms .
Case Studies
Several case studies highlight the effectiveness of pyrimidine derivatives in clinical contexts:
- Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating considerable potency .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .
Eigenschaften
IUPAC Name |
4-(5-bromo-6-chloropyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDFJROGIOVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.